molecular formula C8H8N2O4 B420662 1,4-Dimethyl-2,3-dinitrobenzene CAS No. 711-41-1

1,4-Dimethyl-2,3-dinitrobenzene

Cat. No.: B420662
CAS No.: 711-41-1
M. Wt: 196.16g/mol
InChI Key: ZCFSWYZFGJAUKK-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,3-dinitrobenzene is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzene, featuring two methyl groups and two nitro groups attached to the benzene ring

Preparation Methods

The synthesis of 1,4-Dimethyl-2,3-dinitrobenzene can be achieved through several methods:

    Nitration of Alkanes: This method involves the nitration of alkanes at high temperatures in the vapor phase. The reaction typically requires nitric acid as the nitrating agent.

    Displacement Reactions with Nitrite Ions: In this method, nitrite ions displace other substituents on the benzene ring to form the desired nitro compound.

    Oxidation of Primary Amines: Primary amines can be oxidized to form nitro compounds, including this compound.

Chemical Reactions Analysis

1,4-Dimethyl-2,3-dinitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Dimethyl-2,3-dinitrobenzene has several applications in scientific research:

    Chemical Reactions and Substitution Studies: This compound exhibits interesting chemical behaviors in reactions with various nucleophiles.

    Charge Localization in Radical Anions: The radical anions of this compound and its derivatives have been studied using optical and electron paramagnetic resonance spectroscopies.

    Spectroscopic Studies: Spectroscopic methods have been employed to study the interactions of derivatives of this compound with other compounds.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2,3-dinitrobenzene involves electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Comparison with Similar Compounds

1,4-Dimethyl-2,3-dinitrobenzene can be compared with other dinitrobenzene isomers:

    1,2-Dinitrobenzene: This isomer has nitro groups at the 1 and 2 positions on the benzene ring.

    1,3-Dinitrobenzene: This isomer has nitro groups at the 1 and 3 positions on the benzene ring.

    1,4-Dinitrobenzene: This isomer has nitro groups at the 1 and 4 positions on the benzene ring.

Properties

IUPAC Name

1,4-dimethyl-2,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-4-6(2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFSWYZFGJAUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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